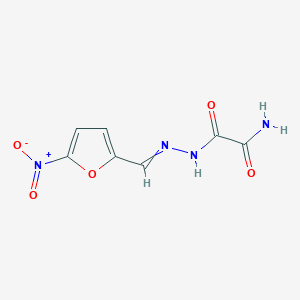
Nifuraldezone
Übersicht
Beschreibung
Nifuraldezone is an antibacterial compound . It completely mimics the radiosensitizing effect of molecular oxygen in hypoxic mammalian cells in vitro at concentrations in tissue culture medium which showed no measurable acute toxicity .
Synthesis Analysis
In a study, two novel haptens of oxamichydrazide (OXZ), the metabolite of this compound, were designed and synthesized by derivatization with ethyl-4-bromobutanoate and ethyl-2-bromoacetate . The rationality of the haptens was enlightened by conformational alignment and electronic evaluations based on computational chemistry .Molecular Structure Analysis
This compound has a molecular formula of C7H6N4O5 . Its average mass is 226.146 Da and its monoisotopic mass is 226.033813 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 226.15 . Its elemental composition is C 37.18%, H 2.67%, N 24.77%, O 35.37% .Wissenschaftliche Forschungsanwendungen
Radiosensitizing Potential in Cancer Treatment
Nifuraldezone has been identified as a significant radiosensitizer for hypoxic cells. A study demonstrated its effectiveness in sensitizing hypoxic mammalian cells to X-rays. This radiosensitization was notable at concentrations that did not produce acute toxicity, making it a promising compound in cancer radiotherapy. The study found that this compound, at a concentration of 250 μm in complete medium, provided the same extent of radiosensitization as oxygen in air-saturated medium (Chapman, Reuvers & Borsa, 1973).
Research in Pharmacogenetics
While not directly involving this compound, the NIH Pharmacogenetics Research Network (PGRN) focuses on understanding the correlation between drug responses and genetic variations. This research includes studies on drugs used for various medical disorders, which might encompass nitrofuran derivatives like this compound. The aim is to tailor drug therapy based on individual genetic profiles, potentially including those related to this compound response (Giacomini et al., 2007).
Potential for Treating Tropical Diseases
Nitrofuran derivatives, which include this compound, have been explored for their effectiveness in treating tropical diseases like Trypanosoma gambiense sleeping sickness. Although the study focused on Nitrofurazone, another nitrofuran derivative, it highlights the potential therapeutic applications of compounds like this compound in similar contexts (Evens, Niemegeers & Packchanian, 1957).
Analytical Methods in Pharmaceutical Sciences
The analytical determination of nitrofurazone, a close relative of this compound, has been extensively studied. This research could be relevant to this compound for its analytical and pharmacological evaluation in pharmaceutical formulations and biological samples. Such studies are crucial for understanding the properties and therapeutic potential of this compound (Khodari, Mansour & Mersal, 1999).
Antibacterial Properties and Clinical Applications
The nitrofurans, including this compound, are known for their broad spectrum of antibacterial activity. This class of synthetic antibacterials has been effective against various Gram-positive and Gram-negative bacteria. The therapeutic applications of this compound could potentially extend to treating bacterial infections, given its properties as a nitrofuran derivative (Schwan & Ebetino, 2000).
Eigenschaften
IUPAC Name |
N'-[(5-nitrofuran-2-yl)methylideneamino]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O5/c8-6(12)7(13)10-9-3-4-1-2-5(16-4)11(14)15/h1-3H,(H2,8,12)(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSKOLZKIUMPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046399 | |
| Record name | Nifuraldezone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3270-71-1 | |
| Record name | Nifuraldezone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3270-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nifuraldezone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003270711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nifuraldezone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nifuraldezone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIFURALDEZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0180PBK4FC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide](/img/structure/B1605836.png)


![[4-(Acetyloxy)-3-methoxyphenyl]acetic acid](/img/structure/B1605841.png)



